1-(3-CHLORO-4-METHYLPHENYL)-4-(2,5-DIETHOXYBENZENESULFONYL)PIPERAZINE
Description
1-(3-Chloro-4-methylphenyl)-4-(2,5-diethoxybenzenesulfonyl)piperazine is a piperazine derivative characterized by two distinct substituents:
- 3-Chloro-4-methylphenyl group: A chloro-methyl-substituted aromatic ring attached to the piperazine nitrogen. This group enhances lipophilicity and may influence receptor binding .
- 2,5-Diethoxybenzenesulfonyl group: A sulfonyl-linked aromatic ring with ethoxy substituents at positions 2 and 3. The ethoxy groups likely improve solubility and metabolic stability compared to non-ethoxy analogs .
Properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)-4-(2,5-diethoxyphenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN2O4S/c1-4-27-18-8-9-20(28-5-2)21(15-18)29(25,26)24-12-10-23(11-13-24)17-7-6-16(3)19(22)14-17/h6-9,14-15H,4-5,10-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRBXGJZCONKRRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-Chloro-4-methylphenyl)-4-(2,5-diethoxybenzenesulfonyl)piperazine is a synthetic compound that has garnered attention for its potential biological activities. This compound is part of a broader class of piperazine derivatives, which are known for their diverse pharmacological properties. The focus of this article is to explore the biological activity of this specific compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound involves multiple steps, typically starting with the formation of the piperazine ring followed by the introduction of various substituents. The general synthetic route can be summarized as follows:
- Formation of Piperazine : The initial step involves the reaction of 3-chloro-4-methylphenyl compounds with piperazine.
- Sulfonylation : The introduction of the 2,5-diethoxybenzenesulfonyl group is achieved through sulfonation reactions.
- Purification : The final product is purified using crystallization or chromatography techniques.
Biological Activity
The biological activity of this compound can be categorized into several key areas:
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of piperazine derivatives. The compound has shown significant activity against various bacterial strains, particularly Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values indicate that it possesses potent antibacterial effects, making it a candidate for further development as an antimicrobial agent.
| Microorganism | MIC (µg/ml) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 30 |
| Candida albicans | 25 |
Antiviral Activity
In addition to its antibacterial properties, there is emerging evidence suggesting that piperazine derivatives may exhibit antiviral activity. Compounds with similar structures have been evaluated for their efficacy against viruses such as SARS-CoV-2. Preliminary results indicate that modifications in the piperazine scaffold can enhance antiviral properties.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interfere with microbial cell wall synthesis or inhibit viral replication through interaction with specific viral proteins.
Case Studies
Several case studies have documented the biological efficacy of related piperazine compounds:
- Study on Antibacterial Properties : A study published in Journal of Antimicrobial Chemotherapy reported that piperazine derivatives exhibit varying degrees of antibacterial activity depending on their substituents. The study highlighted that compounds with electron-withdrawing groups showed enhanced activity against Gram-positive bacteria .
- Antiviral Screening : Research conducted by Zhang et al. (2023) demonstrated that certain piperazine derivatives displayed promising inhibition against SARS-CoV-2 main protease (Mpro), suggesting potential as antiviral agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below compares the target compound with structurally related piperazine derivatives:
Key Observations
Substituent Impact on Activity: The 2,5-diethoxybenzenesulfonyl group in the target compound may enhance solubility compared to analogs with non-polar substituents (e.g., 4-isopropyl in ). Chloro-methylphenyl substituents (common in ) are associated with increased lipophilicity, which may enhance membrane permeability and target binding in hydrophobic pockets (e.g., CYP51 in antifungal activity ).
Cytotoxicity vs. Antifungal Activity: Derivatives with benzoyl or benzhydryl groups (e.g., compounds 5a–g in ) show broad-spectrum cytotoxicity, likely due to DNA intercalation or kinase inhibition.
Synthetic Accessibility :
- The target compound’s synthesis may involve nucleophilic substitution (similar to ), where 1-(3-chloro-4-methylphenyl)piperazine reacts with 2,5-diethoxybenzenesulfonyl chloride. Yields and purity depend on reaction conditions (e.g., toluene reflux in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
